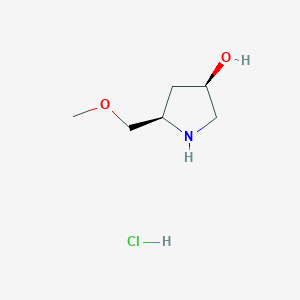
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride
Descripción general
Descripción
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of ((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is not fully understood. However, studies have shown that the compound interacts with specific receptors in the body to produce its effects. It has been shown to activate the GABA-A receptor and inhibit the activity of the NMDA receptor.
Biochemical and Physiological Effects:
((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-bacterial effects by disrupting the bacterial cell wall. Additionally, the compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one limitation of using the compound in lab experiments is its potential toxicity. Careful handling and proper safety precautions must be taken when working with the compound.
Direcciones Futuras
There are several future directions for the study of ((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride. One direction is the development of new drug delivery systems using the compound. Another direction is the study of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as a chiral building block in organic synthesis can be further explored.
In conclusion, ((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments. Further research is needed to fully understand the compound's potential applications and limitations.
Métodos De Síntesis
The synthesis of ((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride involves the reaction of 3-hydroxypyrrolidine with paraformaldehyde and hydrogen chloride gas. The reaction is carried out under specific conditions to obtain the desired product. The yield of the product is dependent on various factors such as reaction time, temperature, and reactant ratios.
Aplicaciones Científicas De Investigación
((3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential use in drug delivery systems and as a chiral building block in organic synthesis.
Propiedades
IUPAC Name |
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMOZBOMDXHCKW-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1C[C@H](CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | |
CAS RN |
1147110-59-5 | |
| Record name | (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



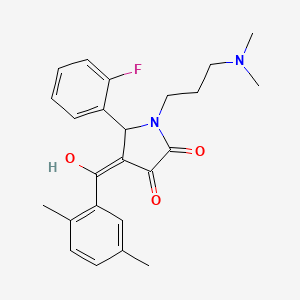
![4-((1-(2-((3-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2443862.png)
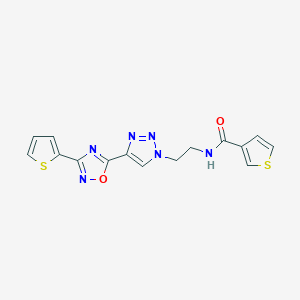
![1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one](/img/structure/B2443865.png)
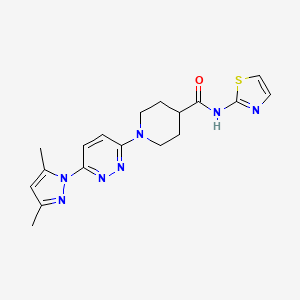
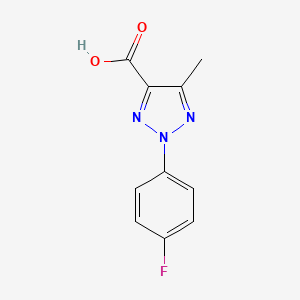
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2443874.png)
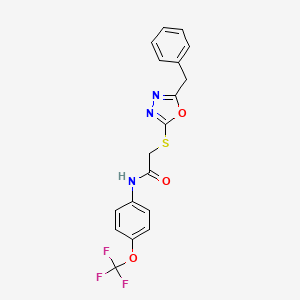
![6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile](/img/structure/B2443877.png)
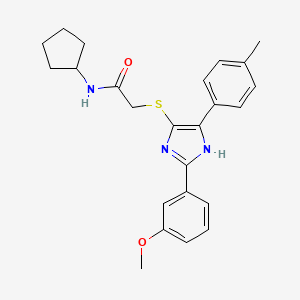
![(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2443880.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2443881.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2443882.png)
